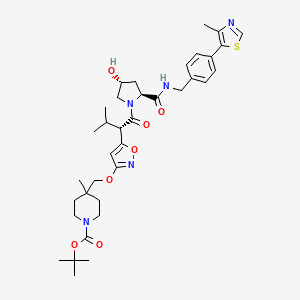
E3 Ligase Ligand-linker Conjugate 59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 59: is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system . This technology has shown great promise in therapeutic applications, particularly in cancer treatment, by enabling the selective degradation of disease-causing proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 59 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then linked to a protein-targeting ligand through a chemical linker. The reaction conditions typically involve the use of primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C) to facilitate the formation of the conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 59 undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions may be involved in the modification of the ligand or linker to achieve the desired chemical properties.
Common Reagents and Conditions:
Reagents: Primary amines, DIPEA, DMF, and other organic solvents.
Major Products: The major product of these reactions is the this compound, which is characterized by its ability to bind to both the E3 ubiquitin ligase and the target protein, facilitating their degradation .
Scientific Research Applications
Chemistry: E3 Ligase Ligand-linker Conjugate 59 is used in chemical research to study the ubiquitin-proteasome system and the mechanisms of protein degradation. It serves as a tool to investigate the structure-activity relationships of various ligands and linkers .
Biology: In biological research, this compound is used to selectively degrade specific proteins, allowing scientists to study the function of these proteins in cellular processes. It is particularly useful in studying the role of proteins in disease pathways .
Medicine: this compound has significant therapeutic potential. It is being explored as a treatment for various diseases, including cancer, by targeting and degrading disease-causing proteins. This approach offers a novel strategy for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to selectively degrade target proteins makes it a valuable tool in drug discovery and development.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 59 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis in cells .
Comparison with Similar Compounds
- Cereblon Ligand-linker Conjugates
- von Hippel-Lindau Ligand-linker Conjugates
- MDM2 Ligand-linker Conjugates
- cIAP1 Ligand-linker Conjugates
Uniqueness: E3 Ligase Ligand-linker Conjugate 59 is unique due to its specific ligand and linker combination, which provides distinct binding properties and selectivity for the E3 ubiquitin ligase. This uniqueness allows for targeted degradation of specific proteins, offering advantages in therapeutic applications compared to other similar compounds .
Properties
Molecular Formula |
C36H49N5O7S |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
tert-butyl 4-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30+/m1/s1 |
InChI Key |
XLNQNKYTZOQOSM-WWDWLDGVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















